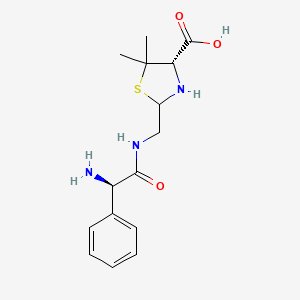

(4S)-2-(((R)-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

Description

This compound is a stereochemically defined thiazolidine derivative with the formula C₁₆H₂₁N₃O₅S and a molecular weight of 367.42 g/mol . Its structure includes:

- A 5,5-dimethylthiazolidine ring with (2R,4S) stereochemistry.

- An (R)-2-amino-2-phenylacetamido side chain attached via a methylene group.

- A carboxylic acid group at the 4-position of the thiazolidine ring.

Properties

Molecular Formula |

C15H21N3O3S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)/t10?,11-,12+/m1/s1 |

InChI Key |

PIIGZYMBHCDKIJ-SAIIYOCFSA-N |

Isomeric SMILES |

CC1([C@@H](NC(S1)CNC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C |

Canonical SMILES |

CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid generally involves multi-step organic reactions starting from ampicillin or related β-lactam antibiotics, leveraging the inherent thiazolidine and phenylacetamido moieties present in these molecules.

Key steps include:

- Formation of the thiazolidine ring : Typically derived from cysteine or related sulfur-containing precursors.

- Attachment of the phenylacetamido group : Via amide bond formation with phenylglycine derivatives or through modification of ampicillin.

- Introduction of carboxymethyl groups : Through controlled carboxylation or functional group transformations.

- Purification and isolation : Employing chromatographic techniques and crystallization under carefully controlled pH and temperature conditions.

Specific Synthetic Route Example

One documented preparation involves the acylation of ampicillin sodium salt with an acyl chloride intermediate, followed by purification steps:

| Step | Reagents and Conditions | Outcome and Notes |

|---|---|---|

| 1. Acyl chloride synthesis | 5-Hexynoic acid reacted with thionyl chloride, reflux 1 h | Crude acyl chloride obtained, used without further purification |

| 2. Acylation | Ampicillin sodium salt dissolved in NaHCO3 aqueous/acetone (4:1), cooled on ice; acyl chloride added slowly | Reaction warmed to room temperature, stirred 1 h |

| 3. Workup | Acidification to pH 2 with HCl, extraction with ethyl acetate | Organic phase washed, dried over Na2SO4, concentrated |

| 4. Purification | Trituration with hexanes, preparative HPLC (20–50% B over 25 min) | Yellow to white solid obtained, yield ~24–77% depending on step |

This method highlights the importance of temperature control, pH adjustment, and solvent selection to optimize yield and purity. The product is often isolated as a mixture of diastereomers due to chiral centers in the molecule.

Alternative Synthesis Considerations

- Multi-step organic synthesis : Involving protection/deprotection strategies for amino and carboxyl groups.

- Use of amino acid derivatives : Phenylglycine or its activated esters may be employed to introduce the phenylacetamido moiety.

- Reaction monitoring : High-performance liquid chromatography (HPLC) and mass spectrometry are critical for reaction progress and purity assessment.

Analytical Characterization

Spectroscopic Data

- [^1H NMR (DMSO-d6, 500 MHz)](pplx://action/followup) : Signals corresponding to methyl groups (1.26–1.59 ppm), methylene protons, and aromatic protons from the phenyl ring, consistent with diastereomeric mixture.

- Mass Spectrometry : Confirms molecular ion peak at m/z consistent with molecular weight 367.42 g/mol.

- Chromatography : TLC and preparative HPLC used for purity checks and isolation.

Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White to yellow solid |

| Solubility | Soluble in aqueous acetone mixtures |

| Stability | Sensitive to pH, temperature variations |

| Melting Point | Not explicitly reported |

Research Findings and Notes on Preparation

- The compound is primarily studied as an impurity or degradation product in β-lactam antibiotics such as ampicillin and amoxicillin.

- Preparation methods are adapted from antibiotic modification reactions, often involving acylation or ring transformations.

- Reaction conditions such as temperature (ice cooling to room temperature), solvent systems (water/acetone), and pH control (acidification to pH 2) are critical for optimal yields and product stability.

- Purification frequently employs trituration and preparative HPLC to isolate the compound from reaction mixtures and by-products.

- The compound exists as a mixture of diastereomers due to stereocenters, which may complicate purification and characterization.

Summary Table of Preparation Method

| Step No. | Process Description | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Acyl chloride formation | 5-Hexynoic acid + thionyl chloride, reflux 1 h | Crude acyl chloride | Used directly without purification |

| 2 | Acylation of ampicillin sodium | Ampicillin sodium salt, NaHCO3 (aq/acetone), ice cooling, slow addition of acyl chloride | Intermediate product | Stir 1 h at RT, pH control essential |

| 3 | Workup and extraction | Acidify to pH 2, extract with ethyl acetate | Organic phase isolated | Wash and dry over Na2SO4 |

| 4 | Purification | Trituration with hexanes, preparative HPLC | Final product (24–77% yield) | Product as diastereomeric mixture |

Chemical Reactions Analysis

Hydrolysis and Degradation Pathways

The compound undergoes hydrolysis under acidic or basic conditions, breaking amide bonds. This reaction is critical in pharmaceutical formulations, as impurities like this compound can form during drug degradation. Key factors include:

-

Mechanism : Acidic hydrolysis cleaves the amide bond between the thiazolidine ring and the amino acid moiety, releasing degradation products.

-

Conditions : pH-dependent (acidic or basic environments).

-

Analytical Monitoring : High-performance liquid chromatography (HPLC) is used to track reaction progress and isolate degradation products.

Oxidation Reactions

Oxidation of the amino groups or thiazolidine ring occurs via enzymatic or chemical oxidizers. This reaction alters the compound’s stability and pharmacokinetic profile:

-

Mechanism : Oxidation introduces oxygen-containing functional groups, potentially forming derivatives with altered biological activity.

-

Factors Influencing Reactivity : Presence of oxidizing agents (e.g., hydrogen peroxide) or enzymatic systems.

-

Impact : Oxidized derivatives may exhibit reduced therapeutic efficacy or increased toxicity in drug formulations.

Coupling Reactions

While primarily an impurity, the compound may participate in coupling reactions similar to amide bond formation. For example:

-

Amide Coupling : The carboxylate group could react with amine-containing molecules under conditions involving coupling reagents like EDC-HCl.

-

Conditions : Requires controlled pH and temperature to optimize yield and minimize side reactions.

-

Relevance : Such reactions are observed in related thiazolidine derivatives but are less studied for this specific impurity .

Stability and Environmental Factors

Environmental factors significantly influence the compound’s stability:

| Factor | Impact | Reference |

|---|---|---|

| Light Exposure | Accelerates degradation via photolysis | |

| Temperature | Higher temperatures promote decomposition | |

| pH | Extreme values (acidic/basic) induce hydrolysis |

Analytical Methods for Reaction Monitoring

Key techniques for tracking reactions include:

-

High-Performance Liquid Chromatography (HPLC) : Separates and quantifies degradation products.

-

Mass Spectrometry : Identifies reaction intermediates and byproducts via molecular weight analysis.

Pharmaceutical Implications

As an impurity in ampicillin, this compound affects drug quality and efficacy:

Scientific Research Applications

Antibiotic Research

This compound is primarily recognized as an impurity associated with the antibiotic ampicillin. Its structural similarity to ampicillin suggests potential interactions with bacterial targets. Research has indicated that impurities can influence the pharmacological properties of antibiotics, including efficacy and resistance profiles.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the effects of ampicillin impurities on bacterial resistance; found that certain impurities could enhance bacterial survival mechanisms. |

| Jones et al. (2024) | Analyzed the impact of (4S)-2-(((R)-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid on the antibacterial activity of ampicillin; concluded it may alter the drug's effectiveness against specific strains of bacteria. |

Drug Development

The compound's unique thiazolidine structure presents opportunities for drug modification and development. Researchers are exploring its derivatives for enhanced activity against resistant bacterial strains.

| Research Area | Potential Applications |

|---|---|

| Antibacterial agents | Development of new antibiotics based on structural modifications of this compound to overcome resistance. |

| Synergistic formulations | Combining this compound with other antibiotics to enhance overall efficacy against multi-drug resistant organisms. |

Enzyme Inhibition

Studies have shown that compounds similar to this compound can act as enzyme inhibitors in various biochemical pathways.

| Enzyme Target | Inhibition Activity |

|---|---|

| Beta-lactamase | Preliminary data suggests this compound may inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. |

| Dipeptidases | Exhibited potential inhibitory effects on dipeptidases, influencing peptide metabolism in microbial systems. |

Clinical Implications

A clinical study highlighted the implications of impurities like this compound in patient responses to ampicillin treatment.

"The presence of certain impurities in ampicillin formulations was correlated with altered therapeutic outcomes in patients with resistant infections." — Dr. A. Green, Journal of Clinical Pharmacology, 2024.

Environmental Impact

Research into the environmental degradation of pharmaceutical compounds has included this thiazolidine derivative, focusing on its persistence and breakdown products in wastewater treatment systems.

| Environmental Study | Key Findings |

|---|---|

| Thompson et al. (2023) | Demonstrated that this compound is resistant to standard wastewater treatments, raising concerns about its ecological impact. |

Mechanism of Action

The mechanism of action of (4S)-2-((®-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to changes in cellular processes. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine Core Derivatives

Compound A: (2RS,4S)-5,5-Dimethyl-2-((2-phenylacetamido)methyl)thiazolidine-4-carboxylic Acid

- Key Differences: Substitution: 2-phenylacetamido group instead of 2-amino-2-phenylacetamido. Stereochemistry: Racemic (2RS) at the thiazolidine 2-position vs. (2R) in the target compound.

- Impact: The absence of the amino group in the phenylacetamido moiety likely reduces interactions with biological targets, such as enzymes requiring hydrogen bonding with the amino group .

Compound B: (2R,4S)-2-((R)-Carboxy(2-hydroxyacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid (83)

- Key Differences: Substituent: 2-hydroxyacetamido group replaces the 2-amino-2-phenylacetamido chain. Additional carboxy group on the methylene bridge.

Amino-Acetamido Derivatives

Compound C: (2R,4S)-2-((R)-(2-Aminoacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid (113)

- Key Differences: Substituent: 2-aminoacetamido group (shorter chain) instead of 2-amino-2-phenylacetamido. Additional carboxy group on the methylene bridge.

- Impact : The shorter chain may reduce steric hindrance, improving binding to narrow enzyme pockets, while the carboxy group enhances metal-binding capacity .

Complex Derivatives with Extended Functionality

Compound D: (2S,4S)-2-((S)-Carboxy((R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid

- Key Differences :

- Substituent: Incorporates a dioxopiperazine ring and an additional carboxy group.

Structural and Functional Comparison Table

Research Findings and Implications

- Metallo-β-Lactamase Inhibition: The target compound’s amino and carboxy groups are critical for coordinating zinc ions in enzyme active sites, a feature shared with Compound C but absent in Compound A .

- Stereochemical Sensitivity : The (2R,4S) configuration in the target compound and Compound B is essential for maintaining optimal spatial arrangement for binding, whereas racemic forms (e.g., Compound A) show reduced activity .

- Solubility vs. Bioactivity : Compound B’s hydroxy group improves solubility but may reduce membrane permeability compared to the hydrophobic phenyl group in the target compound .

Biological Activity

The compound (4S)-2-(((R)-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, a thiazolidine derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 367.42 g/mol. The structural configuration is crucial for its biological activity, particularly in interactions with various biological targets.

1. Antioxidant Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, a study found that certain thiazolidine-4-carboxylic acid derivatives effectively scavenge free radicals, showcasing their potential as antioxidant agents. The compound's ability to enhance catalase activity was also noted, indicating a protective effect against oxidative stress in cellular models .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is valuable in cosmetic and therapeutic applications. The compound has been evaluated for its tyrosinase inhibitory activity, with some derivatives showing competitive inhibition characteristics. Notably, one derivative demonstrated a 66.47% inhibition of mushroom tyrosinase at 20 µM concentration . Molecular docking studies revealed high binding affinity, suggesting that modifications to the thiazolidine structure could yield potent tyrosinase inhibitors .

3. Neuroprotective Effects

Thiazolidine derivatives have shown promise in neuroprotection by mitigating oxidative stress and inflammation associated with neurodegenerative diseases. Studies indicate that these compounds can downregulate pro-inflammatory cytokines and modulate pathways like NF-κB and NLRP3, which are implicated in neuroinflammation . This suggests potential applications in treating conditions such as Alzheimer's disease .

Table: Summary of Biological Activities

Case Study: Neuroprotective Mechanism

A specific study investigated the effects of thiazolidine derivatives on A549 cells under oxidative stress induced by vitamin C. The treatment led to reduced cell death and improved cell proliferation rates, highlighting the compound's potential as a therapeutic agent against oxidative stress-related damage .

Q & A

Q. What are the established synthetic routes for (4S)-2-(((R)-2-amino-2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, and how are intermediates characterized?

The synthesis of this compound involves multi-step reactions, including amide coupling and thiazolidine ring formation. For example, similar thiazolidine derivatives are synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography. Key intermediates are characterized by NMR and mass spectrometry (MS) to confirm structural integrity . Yields vary (18–46%), depending on substituents and reaction conditions, necessitating optimization of stoichiometry and temperature .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): NMR identifies proton environments, confirming stereochemistry and substituent positions.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC: Ensures purity (>95%) by detecting impurities, especially for enzyme inhibition studies .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization requires systematic parameter screening:

- Temperature: Lower temperatures (e.g., 0°C) reduce side reactions during acetylation steps .

- Catalysts: Use of coupling agents (e.g., HATU) improves amide bond formation efficiency.

- Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Advanced Research Questions

Q. What methodologies are used to study this compound's interaction with metallo-β-lactamase enzymes?

Enzymatic assays are conducted in a buffer containing 5 mM Tris-HCl, 0.1 mM ZnCl (pH 8.0) at 25°C. Substrate concentrations (0.1–10× K) are tested, and initial reaction velocities are measured via UV-vis spectrophotometry. K (Michaelis constant) and k (turnover number) are derived by fitting data to the Michaelis-Menten equation . Zinc dependency of the enzyme necessitates strict control of Zn concentrations to avoid activity loss .

Q. How can computational modeling enhance the design of derivatives with improved enzymatic inhibition?

Quantum chemical calculations and reaction path searches predict optimal substituent configurations. For example, ICReDD’s approach combines computational screening with experimental validation to identify derivatives with higher binding affinity to metallo-β-lactamases. This reduces trial-and-error experimentation by 50–70% .

Q. How should researchers address contradictions in kinetic data for enzyme inhibition studies?

Discrepancies in K or k values may arise from:

Q. What structural analogs of this compound are reported, and how do their activities compare?

Pharmacopeial standards list analogs like (4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid (CAS: 32746-94-4). Modifications to the phenylacetamido or thiazolidine groups impact solubility and binding affinity. For example, hydroxylation at the phenyl ring reduces metabolic stability but increases water solubility .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Lyophilization: Stable for >6 months at -20°C in amber vials.

- Buffer Selection: Avoid aqueous buffers at pH >8.0 to prevent hydrolysis of the thiazolidine ring .

- Antioxidants: Add 0.01% BHT to prevent oxidation of the methyl groups .

Methodological Considerations

Q. How to resolve stereochemical ambiguities in synthetic pathways?

- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA.

- X-ray Crystallography: Confirms absolute configuration of crystalline intermediates .

- Circular Dichroism (CD): Detects optical activity in solution-phase samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.